
L-Arginine-15N4,d7 (hydrochloride)
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Overview
Description
L-Arginine-15N4,d7 (hydrochloride) is a stable isotope-labeled compound of L-Arginine hydrochloride. It is labeled with both deuterium (d7) and nitrogen-15 (15N4), making it a valuable tool in various scientific research applications. L-Arginine hydrochloride is known for being a nitrogen donor in the synthesis of nitric oxide, a potent vasodilator .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Arginine-15N4,d7 (hydrochloride) involves the incorporation of stable isotopes into the L-Arginine molecule. This process typically includes the use of isotope-labeled precursors and specific reaction conditions to ensure the incorporation of deuterium and nitrogen-15 into the desired positions on the molecule. The exact synthetic routes and reaction conditions can vary, but they generally involve:
Starting Materials: Isotope-labeled precursors such as 15N-labeled ammonia and deuterium-labeled reagents.
Reaction Conditions: Controlled temperature and pH conditions to facilitate the incorporation of isotopes.
Purification: Techniques such as chromatography to isolate the labeled compound from any impurities
Industrial Production Methods
Industrial production of L-Arginine-15N4,d7 (hydrochloride) follows similar principles but on a larger scale. The process involves:
Bulk Synthesis: Using large quantities of isotope-labeled precursors.
Optimization: Fine-tuning reaction conditions to maximize yield and purity.
Quality Control: Rigorous testing to ensure the final product meets the required specifications for isotope labeling
Chemical Reactions Analysis
Enzymatic Reactions with Nitric Oxide Synthase (NOS)
L-Arginine-15N<sub>4</sub>,d<sub>7</sub> acts as a substrate for nitric oxide synthase (NOS), which catalyzes its oxidation to produce NO and L-citrulline . The reaction proceeds as follows:
\
Reaction Mechanism:
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Binding : L-Arginine-15N<sub>4</sub>,d<sub>7</sub> binds to the active site of NOS.
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Oxidation : The guanidino group undergoes oxidation, facilitated by NADPH and O<sub>2</sub>, leading to the release of NO.
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Byproduct Formation : L-Citrulline is generated as a co-product .
Key Findings:
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Isotopic labeling allows precise tracking of NO production using mass spectrometry .
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In EA.hy926 endothelial cells, incubation with 100 μM 15N<sub>4</sub>-labeled arginine increased nitrite (NO metabolite) production by 45% over 120 minutes .
Isotope-Labeled Reactions in Metabolic Studies
The dual labeling (15N<sub>4</sub> and d<sub>7</sub>) enables distinct metabolic tracing:
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Trans-stimulated Transport : High extracellular arginine concentrations (≥500 μM) enhance efflux of intracellular L-Arginine-15N<sub>4</sub>,d<sub>7</sub> by 30% .
Interaction with Asymmetric Dimethylarginine (ADMA)
ADMA, an endogenous NOS inhibitor, competes with L-Arginine-15N<sub>4</sub>,d<sub>7</sub> for cellular uptake and enzymatic binding :
Key Interactions:
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Competitive Inhibition : ADMA reduces L-Arginine-15N<sub>4</sub>,d<sub>7</sub> uptake by 25% at equimolar concentrations (100 μM) .
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Efflux Modulation : Co-incubation with ADMA increases extracellular ADMA levels by 60%, indicating shared transport mechanisms .
Chemical Stability and Degradation
Under acidic conditions (pH < 3), L-Arginine-15N<sub>4</sub>,d<sub>7</sub> undergoes partial hydrolysis:
C6H1415N4O2⋅HCl+H2O→15NH3+degradation products
Stability Data:
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Thermal Stability : Decomposes at 220°C (melting point: 218–220°C) .
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Solubility : >50 mg/mL in water, stable for 24 hours at 25°C.
Research Implications
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Cardiovascular Studies : Enhanced NO production correlates with vasodilation, critical in hypertension research .
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Drug Development : Used to screen NOS inhibitors or modulators targeting ADMA pathways .
The isotopic labeling in L-Arginine-15N<sub>4</sub>,d<sub>7</sub> (hydrochloride) provides unparalleled precision in tracking biochemical reactions, making it indispensable for advanced metabolic and pharmacological research.
Scientific Research Applications
Scientific Research Applications
L-Arginine-15N4,d7 (hydrochloride) is used in various scientific research applications, including:
- Pharmacokinetics: It helps understand drug metabolism and distribution because of its stable isotope labeling.
- Metabolic Studies: It allows detailed tracking of metabolic pathways involving L-Arginine, which is helpful in studies related to cardiovascular health and metabolic disorders.
- Nitric Oxide Synthesis: L-Arginine hydrochloride ((S)-(+)-Arginine hydrochloride) is a nitrogen donor that is used in synthesizing nitric oxide, a potent vasodilator. It is particularly relevant in medical contexts, such as during sickle cell crises, where nitric oxide levels may be deficient .
- Tracing Metabolic Pathways: Stable isotope labeling enables detailed tracking of metabolic pathways involving L-Arginine, which is useful in studies related to metabolic disorders and cardiovascular health. The dual labeling with deuterium and nitrogen isotopes enhances its effectiveness as a tracer in complex biological systems, allowing for more precise quantification and tracking compared to compounds labeled with only one type of isotope.
- Simultaneous Bioanalysis: It is utilized in LC-MS/MS methods for the simultaneous determination of endogenous ARG (L-Arginine), labeled ARG (15N4-ARG), CIT (L-citrulline), ADMA (asymmetric dimethylarginine), and SDMA (symmetric dimethylarginine) in biological samples .
Case Studies
- In Vitro Cell Study: A study utilized 15N4-ARG to observe the generation of 15N3-CIT and 15N3-ARG in cell lysate by exposing human endothelial cells to different concentrations of 15N4-ARG. This application of isotopes provides insight into how cells handle endogenous versus exogenous ARG .
- Pharmacokinetic and Metabolic Profiles: Deuteration affects the pharmacokinetic and metabolic profiles of drugs .
Mechanism of Action
L-Arginine-15N4,d7 (hydrochloride) exerts its effects primarily through its role as a nitrogen donor in the synthesis of nitric oxide. The molecular targets and pathways involved include:
Nitric Oxide Synthase: Enzyme that catalyzes the conversion of L-Arginine to nitric oxide.
Vasodilation: Nitric oxide acts on smooth muscle cells to induce relaxation and vasodilation.
Signal Transduction: Nitric oxide activates guanylate cyclase, leading to increased levels of cyclic GMP and subsequent physiological effects
Comparison with Similar Compounds
L-Arginine-15N4,d7 (hydrochloride) can be compared with other isotope-labeled compounds such as:
L-Arginine-13C6,d14 (hydrochloride): Labeled with carbon-13 and deuterium.
L-Arginine-15N4 (hydrochloride): Labeled only with nitrogen-15.
L-Arginine-13C6,15N4 (hydrochloride): Labeled with both carbon-13 and nitrogen-15
The uniqueness of L-Arginine-15N4,d7 (hydrochloride) lies in its dual labeling with deuterium and nitrogen-15, which provides enhanced sensitivity and specificity in various analytical techniques .
Properties
Molecular Formula |
C6H15ClN4O2 |
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Molecular Weight |
221.68 g/mol |
IUPAC Name |
(2S)-2-(15N)azanyl-5-[bis(15N)(azanyl)methylideneamino]-2,3,3,4,4,5,5-heptadeuteriopentanoic acid;hydrochloride |
InChI |
InChI=1S/C6H14N4O2.ClH/c7-4(5(11)12)2-1-3-10-6(8)9;/h4H,1-3,7H2,(H,11,12)(H4,8,9,10);1H/t4-;/m0./s1/i1D2,2D2,3D2,4D,7+1,8+1,9+1,10+1; |
InChI Key |
KWTQSFXGGICVPE-CJTKNBRPSA-N |
Isomeric SMILES |
[2H][C@@](C(=O)O)(C([2H])([2H])C([2H])([2H])C([2H])([2H])[15N]=C([15NH2])[15NH2])[15NH2].Cl |
Canonical SMILES |
C(CC(C(=O)O)N)CN=C(N)N.Cl |
Origin of Product |
United States |
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